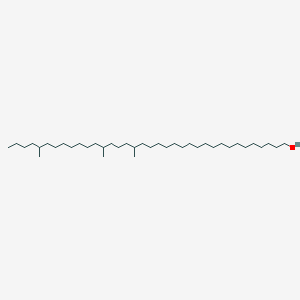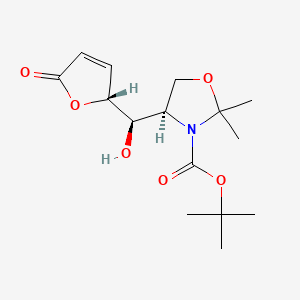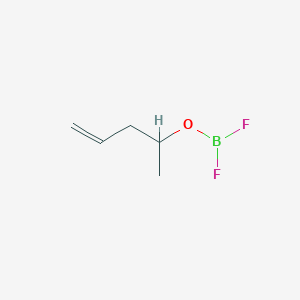![molecular formula C36H33N B14293142 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole CAS No. 112546-81-3](/img/structure/B14293142.png)
5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the benzo[a]carbazole family, characterized by a fused polycyclic aromatic structure, which imparts significant stability and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole typically involves a multi-step process:
Formation of the Carbazole Core: The initial step involves the synthesis of the benzo[a]carbazole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Hexyl Group: The hexyl group is introduced via alkylation reactions. This step often employs hexyl halides in the presence of a strong base such as sodium hydride.
Addition of the Diphenylethenyl Group: The final step involves the addition of the diphenylethenyl group through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biology
In biological research, this compound’s structural analogs are explored for their potential as DNA intercalators, which can be useful in studying DNA-protein interactions and developing anticancer drugs.
Medicine
In medicine, derivatives of benzo[a]carbazole are investigated for their pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Industrially, this compound is explored for its use in organic photovoltaic cells and other electronic devices due to its stable and efficient charge transport properties.
作用机制
The mechanism by which 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole exerts its effects involves its interaction with molecular targets such as DNA or proteins. The compound’s planar structure allows it to intercalate between DNA bases, disrupting normal cellular processes. Additionally, its electronic properties enable efficient charge transport, making it useful in electronic applications.
相似化合物的比较
Similar Compounds
- 5-(2,2-Diphenylethenyl)-11-butyl-11H-benzo[a]carbazole
- 5-(2,2-Diphenylethenyl)-11-methyl-11H-benzo[a]carbazole
Uniqueness
Compared to its analogs, 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole exhibits unique properties due to the hexyl group’s influence on solubility and electronic characteristics. This makes it particularly suitable for applications requiring specific solubility and electronic properties, such as in organic electronics and photovoltaic devices.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
属性
CAS 编号 |
112546-81-3 |
|---|---|
分子式 |
C36H33N |
分子量 |
479.7 g/mol |
IUPAC 名称 |
5-(2,2-diphenylethenyl)-11-hexylbenzo[a]carbazole |
InChI |
InChI=1S/C36H33N/c1-2-3-4-15-24-37-35-23-14-13-21-31(35)34-26-29(30-20-11-12-22-32(30)36(34)37)25-33(27-16-7-5-8-17-27)28-18-9-6-10-19-28/h5-14,16-23,25-26H,2-4,15,24H2,1H3 |
InChI 键 |
JOQZNCJFABEIST-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)






![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
